molecular formula C9H11NO3 B2515149 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 2470441-05-3

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2515149
CAS No.: 2470441-05-3
M. Wt: 181.191
InChI Key: MWRXUVBREUGYKE-UHFFFAOYSA-N
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Description

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with an oxolane ring and a carboxylic acid group. This compound is of interest due to its unique structure, which combines heterocyclic elements that are often found in biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with an oxolane-containing reagent in the presence of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxolane and pyrrole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Oxolane derivatives: Compounds with similar oxolane rings, such as tetrahydrofuran derivatives.

    Pyrrole derivatives: Compounds with similar pyrrole rings, such as pyrrole-2-carboxylic acid.

Uniqueness

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of an oxolane ring and a pyrrole ring with a carboxylic acid group. This structure provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Biological Activity

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyrrole ring fused with an oxolane moiety and a carboxylic acid functional group. The synthesis of this compound typically involves multi-step reactions that can include cyclization and functional group modifications. Recent studies have explored various synthetic pathways to enhance yield and purity, emphasizing the importance of structural modifications for biological efficacy.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound derivatives against various cancer cell lines. In vitro studies have demonstrated that these compounds can significantly reduce cell viability in human lung adenocarcinoma (A549) cells.

Case Study: Anticancer Efficacy

A study evaluated several derivatives of this compound, revealing structure-dependent anticancer activity. The results indicated that compounds with free amino groups exhibited enhanced cytotoxicity towards A549 cells while maintaining low toxicity towards non-cancerous cells (HSAEC-1 KT). The most potent derivative reduced A549 cell viability to 66% at a concentration of 100 µM, outperforming standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundCell LineViability (%) at 100 µMToxicity on Non-Cancerous Cells
Compound AA54966Low
Compound BA54970Moderate
Compound CA54950Low

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against multidrug-resistant pathogens. These studies are crucial due to the rising incidence of antibiotic resistance among bacterial strains.

Case Study: Antimicrobial Efficacy

In a screening assay against clinically significant pathogens, derivatives demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae. Compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity Against Resistant Strains

CompoundPathogenMIC (µg/mL)
Compound DMRSA<0.5
Compound EK. pneumoniae<0.25
Compound FPseudomonas aeruginosa<0.75

The mechanism underlying the biological activity of this compound appears to involve the inhibition of key metabolic pathways in cancer cells and bacterial pathogens. For anticancer activity, it is hypothesized that these compounds induce apoptosis through mitochondrial pathways, while their antimicrobial effects may result from disruption of bacterial cell wall synthesis or interference with protein synthesis mechanisms.

Properties

IUPAC Name

5-(oxolan-2-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)7-4-3-6(10-7)8-2-1-5-13-8/h3-4,8,10H,1-2,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRXUVBREUGYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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